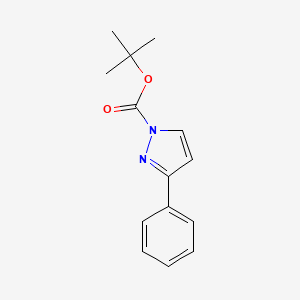

![molecular formula C24H19NO4 B2824016 2-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923132-60-9](/img/structure/B2824016.png)

2-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzamides are a significant class of amide compounds . They have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .

Synthesis Analysis

Benzamide compounds can be synthesized starting from dimethoxybenzoic acid or acetoxy-methylbenzoic acid and amine derivatives . All the obtained products are purified, and the analysis of these products is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of benzamides can be analyzed using various methods such as IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis

The in vitro antioxidant activity of benzamide compounds can be determined by total antioxidant, free radical scavenging, and metal chelating activity . Some synthesized compounds show more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .Physical And Chemical Properties Analysis

The physical and chemical properties of benzamides can be determined using various methods such as IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Scientific Research Applications

Molecular Structure and Properties : A related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, was analyzed using X-ray diffraction, IR spectroscopy, and quantum chemical computation. This study provided insights into the molecular geometry, vibrational frequencies, electronic properties, and antioxidant properties of the compound (Demir et al., 2015).

Antibacterial Activity : Research on derivatives of 4-hydroxy-chromen-2-one, a structurally similar compound, reported the synthesis of new compounds and their significant antibacterial activity against strains like Staphylococcus aureus and E. coli (Behrami & Dobroshi, 2019).

Synthesis Techniques : A study explored the use of ionic liquids in the synthesis of benzo[c]chromen-6-ones, starting with 2-methoxyphenylboronic acids, demonstrating the utility of ionic liquids in large-scale synthesis (Kemperman et al., 2006).

Fluorescence Properties : The fluorescence properties of 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one were investigated, highlighting its potential use in developing new fluorogenic sensors (Uchiyama et al., 2006).

Theoretical Computational Studies : The synthesis of 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]-chromene-2-carbonitrile and its cytotoxic activity against cancer cell lines were investigated, alongside theoretical Density Functional Theory (DFT) calculations (El Gaafary et al., 2021).

Corrosion Inhibition Studies : N-Phenyl-benzamide derivatives, with structural similarity, were studied for their corrosion inhibition properties on mild steel in acidic conditions, using both experimental and computational methods (Mishra et al., 2018).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-methoxy-N-[2-(3-methylphenyl)-4-oxochromen-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4/c1-15-6-5-7-16(12-15)23-14-20(26)19-13-17(10-11-22(19)29-23)25-24(27)18-8-3-4-9-21(18)28-2/h3-14H,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGKVPKFHNBFPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3-chlorophenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2823934.png)

![2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-(2-oxopiperidin-3-yl)prop-2-enamide](/img/structure/B2823936.png)

![4-{4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B2823940.png)

![1-[4-(3-Chlorophenyl)piperazino]-3-(1-naphthyl)-2-propen-1-one](/img/structure/B2823945.png)

![2-[(4-Chlorophenyl)sulfinyl]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B2823946.png)

![2-(3-Hydroxypropyl)-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2823948.png)

![4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-benzyl-N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2823952.png)

![Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B2823954.png)

![2-(4-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2823955.png)